molecular formula C17H17NO3 B5158632 N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B5158632
M. Wt: 283.32 g/mol
InChI Key: OGOVRHKMTJJFHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as DMXB-A, is a synthetic compound that has been studied for its potential therapeutic applications in various neurological disorders. DMXB-A belongs to the class of compounds known as benzodioxines, which have been shown to have neuroprotective and anti-inflammatory properties.

Mechanism of Action

N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide acts on the alpha7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel that is expressed in various regions of the brain. This compound has been shown to activate the alpha7 nAChR, leading to an increase in the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin. This activation of the alpha7 nAChR has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in the release of various neurotransmitters, such as acetylcholine, dopamine, and serotonin. This compound has also been shown to have anti-inflammatory effects, reducing the levels of pro-inflammatory cytokines in the brain. These effects make this compound a promising candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments is its ability to activate the alpha7 nAChR, leading to an increase in the release of various neurotransmitters. This makes it a useful tool for studying the effects of neurotransmitters on various physiological processes. However, one limitation of this compound is its potential toxicity at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One potential application is in the treatment of Alzheimer's disease, where this compound has been shown to have neuroprotective effects. Another potential application is in the treatment of schizophrenia, where this compound has been shown to improve cognitive function. Further studies are needed to determine the full potential of this compound in these and other neurological disorders. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use.

Synthesis Methods

N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can be synthesized by a multi-step process starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts to form the benzodioxine ring system and the amide functional group.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to have neuroprotective and anti-inflammatory properties, which make it a promising candidate for the treatment of these disorders.

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-6-5-7-12(2)16(11)18-17(19)15-10-20-13-8-3-4-9-14(13)21-15/h3-9,15H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOVRHKMTJJFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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